REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:12]=[C:11]([CH3:13])[CH:10]=[CH:9][C:4]=1[C:5]([O:7][CH3:8])=[O:6].C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.[Br:32]N1C(=O)CCC1=O>C(Cl)(Cl)Cl>[Br:32][CH2:13][C:11]1[CH:10]=[CH:9][C:4]([C:5]([O:7][CH3:8])=[O:6])=[C:3]([O:2][CH3:1])[CH:12]=1
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Name
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|
Quantity
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2.07 g
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Type
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reactant
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Smiles
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COC1=C(C(=O)OC)C=CC(=C1)C
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Name
|
|
Quantity
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0.14 g
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
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Name
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|
Quantity
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2.04 g
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Type
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reactant
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Smiles
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BrN1C(CCC1=O)=O
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Name
|
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Quantity
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30 mL
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Type
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solvent
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Smiles
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C(Cl)(Cl)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux for 3 hours
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Duration
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3 h
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Type
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WASH
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Details
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The reaction mixture was washed with saturated sodium hydrogen carbonate
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Type
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ADDITION
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Details
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the organic phase was poured through a hydrophobic frit
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Type
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CUSTOM
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Details
|
the solvent evaporated at reduced pressure
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Type
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CUSTOM
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Details
|
The crude material was used in the next step without further purification
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Name
|
|
Type
|
|
Smiles
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BrCC1=CC(=C(C(=O)OC)C=C1)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |